2-(3-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole
Description
Properties
Molecular Formula |
C13H10ClN3S |
|---|---|
Molecular Weight |
275.76 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C13H10ClN3S/c1-8-12(11-5-6-15-17-11)18-13(16-8)9-3-2-4-10(14)7-9/h2-7H,1H3,(H,15,17) |
InChI Key |
VOASAFNRTWGSBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)Cl)C3=CC=NN3 |
Origin of Product |
United States |
Preparation Methods
Key Preparation Methods
Hantzsch Thiazole Synthesis with Pyrazole Incorporation
The Hantzsch method remains a cornerstone for thiazole synthesis, involving α-haloketones, aldehydes, and thioamide derivatives. For the target compound, modifications to this approach enable the introduction of the pyrazol-5-yl group.
Step 1: Synthesis of Pyrazole Intermediate
A pyrazole ring is first synthesized via condensation of acetophenone derivatives with aldehydes. For example:
- Chalcone Formation : 3-Chlorobenzaldehyde reacts with methyl acetophenone under basic conditions (e.g., NaOH) to form a chalcone intermediate.
- Pyrazole Formation : The chalcone is treated with thiosemicarbazide in ethanol, forming a pyrazole-thioamide. This step is critical for establishing the pyrazole core.
Step 2: Thiazole Ring Formation
The pyrazole-thioamide is then reacted with a bromoacetophenone derivative to form the thiazole ring:
- Cyclocondensation : The pyrazole-thioamide reacts with methyl bromoacetophenone in ethanol under reflux. Triethylamine acts as a base, facilitating the elimination of HBr and H2O to form the thiazole.
Step 3: Substituent Optimization
- 3-Chlorophenyl Group : Introduced via 3-chlorobenzaldehyde in the chalcone step.
- Methyl Group : Derived from methyl bromoacetophenone (CH2(COCH3)Br).
- Pyrazol-5-yl Group : Anchored via the pyrazole-thioamide intermediate.
Multicomponent Hantzsch Reaction
This one-pot method streamlines the synthesis by combining α-haloketones, aldehydes, and thioamide derivatives with pyrazole precursors.
Procedure
Reactants :
- 3-Chlorobenzaldehyde (aldehyde component)
- Methyl bromoacetophenone (α-haloketone)
- Pyrazole-5-carbaldehyde (pyrazole precursor)
- Thiosemicarbazide (thioamide source)
Conditions :
Mechanism
- Nucleophilic Attack : Thioamide attacks the α-haloketone, forming a thioamide intermediate.
- Cyclization : Condensation with aldehyde and pyrazole aldehyde generates the thiazole ring with substituents at positions 2, 4, and 5.
| Component | Role | Substituent Introduced |
|---|---|---|
| 3-Chlorobenzaldehyde | Position 2 (3-chlorophenyl) | Chlorophenyl group |
| Methyl bromoacetophenone | Position 4 (methyl) | Methyl group |
| Pyrazole-5-carbaldehyde | Position 5 (pyrazol-5-yl) | Pyrazole moiety |
Suzuki Coupling for Pyrazole Attachment
For thiazoles with halogen substituents, Suzuki coupling enables post-synthetic modification. However, the target compound lacks a halogen at position 5, making this approach less direct. Alternative strategies involve:
- Bromination : Introducing a bromine at position 5 via electrophilic substitution.
- Cross-Coupling : Reacting with pyrazol-5-yl boronic acid under palladium catalysis.
Limitations
Data Tables
Table 1: Comparative Yields of Thiazole Derivatives
| Method | Yield (%) | Key Features |
|---|---|---|
| Hantzsch (Stepwise) | 70–78 | High regioselectivity, scalable |
| Multicomponent (One-Pot) | 75–82 | Shorter reaction time, fewer steps |
| Suzuki Coupling | 50–60 | Requires halogenation step, lower yield |
Optimization and Challenges
Substituent Effects
Solvent and Catalyst Selection
Scalability and Cost
- Stepwise Synthesis : Higher cost due to multiple purification steps.
- One-Pot Methods : Economical but require precise stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential antileishmanial and antimalarial activities.
Industry: Used in the development of fluorescent probes and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole involves its interaction with specific molecular targets. For example, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides in the parasite . The compound may also interact with other enzymes and receptors, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole-Pyrazole Derivatives
Antioxidant Activity
Thiazole derivatives with electron-donating substituents exhibit notable antioxidant properties:
- Molecule 144 (thiazol-2-amine derivative): IC₅₀ = 4.67 µg/mL (DPPH assay) .
- Selenourea derivatives: Lower IC₅₀ values than standards due to halogen and selenourea groups .
The target compound’s pyrazole and 3-chlorophenyl groups may enhance radical scavenging via π-π stacking and hydrophobic interactions, though experimental data are pending.
Enzyme Inhibition
- Compound 7d (thiophene-linked thiazole): Superior docking score (-9.2 kcal/mol) vs. B38 (-8.5 kcal/mol) for DNA gyrase inhibition .
Biological Activity
2-(3-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole (CAS No. 499796-03-1) is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antimicrobial, antioxidant, and anticancer properties.
Chemical Structure and Properties
- Chemical Formula : C13H10ClN3S
- Molecular Weight : 275.76 g/mol
- IUPAC Name : 2-(3-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole
Synthesis and Characterization
The synthesis of 2-(3-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole involves a multi-step process typically starting from readily available thiazole derivatives and pyrazole intermediates. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains including Candida albicans. The results indicated:
- Minimum Inhibitory Concentration (MIC) values were notably low, suggesting strong inhibition of microbial growth.
- Inhibition Zones : Clear zones of inhibition were observed in agar diffusion tests, indicating effective antimicrobial activity .
| Microorganism | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Escherichia coli | 32 | 15 |
| Staphylococcus aureus | 16 | 18 |
| Candida albicans | 64 | 12 |
Antioxidant Activity
The antioxidant potential of the compound was evaluated using DPPH and hydroxyl radical scavenging assays. The findings revealed:
- DPPH Scavenging Activity : The compound exhibited a significant percentage of inhibition at various concentrations.
- Hydroxyl Radical Scavenging : Effective in reducing hydroxyl radicals, indicating potential protective effects against oxidative stress .
| Concentration (µg/mL) | DPPH Scavenging (%) | Hydroxyl Radical Scavenging (%) |
|---|---|---|
| 10 | 45 | 30 |
| 50 | 70 | 55 |
| 100 | 85 | 75 |
Anticancer Activity
The anticancer properties of thiazole derivatives have been extensively studied. In vitro assays demonstrated that the compound could inhibit the proliferation of several cancer cell lines:
- Cell Lines Tested : HT-29 (colorectal), A549 (lung), and MCF-7 (breast).
- The compound showed IC50 values in the micromolar range, indicating considerable cytotoxicity against these cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 12 |
| A549 | 15 |
| MCF-7 | 10 |
Case Studies
A notable study involved the evaluation of a series of thiazole derivatives including our compound against various cancer cell lines. The results indicated that structural modifications significantly influenced biological activity. Specifically, the presence of electron-withdrawing groups like chlorine enhanced anticancer efficacy due to increased lipophilicity and improved cell membrane penetration .
Q & A
Q. Basic Characterization Protocol
- Infrared Spectroscopy (IR) : Identify key functional groups such as C=N (stretching at ~1600–1650 cm⁻¹), C-Cl (~700–800 cm⁻¹), and pyrazole N-H (~3300 cm⁻¹) .
- ¹H NMR : Assign signals based on substituents:
- Aromatic protons (3-chlorophenyl): δ 7.2–7.8 ppm (multiplet).
- Methyl group on thiazole: δ 2.5–2.7 ppm (singlet).
- Pyrazole protons: δ 6.8–7.0 ppm (doublet) .
Validation : Compare experimental data with computational simulations (e.g., DFT calculations) or reference spectra from structurally analogous compounds .
What strategies resolve contradictions in spectroscopic data during structural elucidation?
Q. Advanced Analytical Approach
- X-ray Crystallography : Resolve ambiguities in NMR/IR assignments by determining the crystal structure. For example, single-crystal X-ray diffraction can confirm bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles between aromatic rings .
- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and LC-MS to detect impurities or degradation products .
How can molecular docking and ADME analysis predict the bioactivity of this compound?
Q. Advanced Computational Methodology
- Molecular Docking :
- Prepare the ligand (target compound) by optimizing its 3D structure using software like AutoDock Vina.
- Dock into active sites of receptors (e.g., kinases or GPCRs) using PyMOL or Schrödinger Suite. Analyze binding poses for hydrogen bonds (e.g., pyrazole N-H with Asp113 in a kinase) and hydrophobic interactions (e.g., 3-chlorophenyl with a hydrophobic pocket) .
- ADME Prediction :
- Use SwissADME to estimate pharmacokinetic properties:
- Lipophilicity (LogP ~3.5 suggests moderate blood-brain barrier penetration).
- CYP450 inhibition risk (e.g., CYP3A4 inhibition potential due to aromatic rings) .
What experimental designs are recommended for structure-activity relationship (SAR) studies of analogs?
Q. Advanced SAR Strategy
- Analog Synthesis : Modify substituents systematically:
- Replace 3-chlorophenyl with 4-fluorophenyl to assess halogen effects on binding affinity .
- Introduce electron-withdrawing groups (e.g., CF₃) on the pyrazole to enhance metabolic stability .
- Biological Assays :
How can reaction intermediates be stabilized to improve yield in large-scale synthesis?
Q. Advanced Process Chemistry
- Intermediate Stabilization :
- Scale-Up Tips :
What crystallographic parameters are critical for confirming the solid-state structure?
Q. Advanced Structural Analysis
- Unit Cell Parameters : Monoclinic systems (space group P2₁/c) are common for similar thiazole derivatives. Validate using R-factor (<0.05) and data-to-parameter ratio (>15) .
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., pyrazole N-H∙∙∙O=S in sulfonamide derivatives) to predict solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
